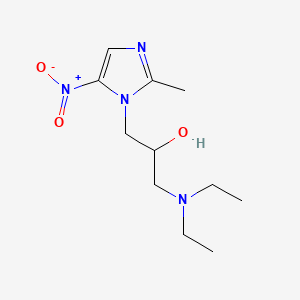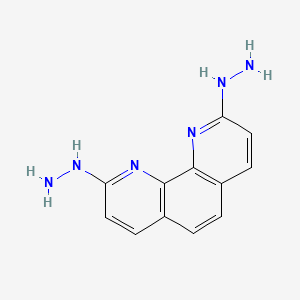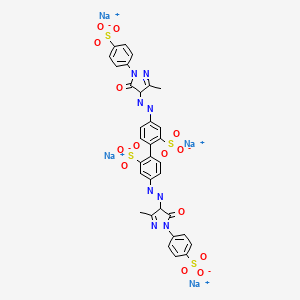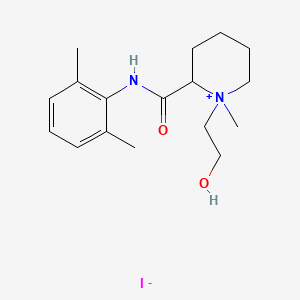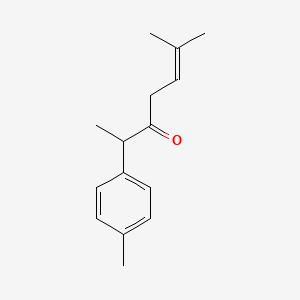![molecular formula C13H10FN3O2 B14452180 8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 78752-76-8](/img/structure/B14452180.png)
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family. These compounds are known for their diverse biological activities, including antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This reaction is typically carried out in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . Another method involves the use of UV365 light to promote a catalyst-free synthesis in an aqueous-glycerol medium .
Industrial Production Methods
Industrial production of this compound can leverage the same multi-component reactions, with optimizations for scale, such as the use of continuous flow reactors and environmentally benign solvents. The use of commercially available anilines and aldehydes allows for the facile synthesis of various derivatives of this compound .
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound can also interact with microbial enzymes, disrupting their normal function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione: Lacks the fluorine and methyl groups, which can affect its biological activity.
3,10-Dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Similar structure but without the fluorine atom, leading to different reactivity and biological properties.
Uniqueness
8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This modification can lead to improved biological activity and pharmacokinetic properties compared to its non-fluorinated counterparts .
Propiedades
Número CAS |
78752-76-8 |
|---|---|
Fórmula molecular |
C13H10FN3O2 |
Peso molecular |
259.24 g/mol |
Nombre IUPAC |
8-fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C13H10FN3O2/c1-16-10-6-8(14)4-3-7(10)5-9-11(16)15-13(19)17(2)12(9)18/h3-6H,1-2H3 |
Clave InChI |
HTVREBNNODMOBX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)F)C=C3C1=NC(=O)N(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


